(4-(N-Propylsulfamoyl)phenyl)boronic acid
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Overview
Description
“(4-(N-Propylsulfamoyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and an organic moiety . They are known for their ability to form reversible covalent bonds with carbohydrates, making them valuable for medical diagnostics and biochemistry studies .
Synthesis Analysis
Boronic acids can be synthesized using various methods. One common method involves the reaction of phenylmagnesium bromide with trimethyl borate to form an ester, which is then hydrolyzed to produce the boronic acid . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also be used to form boronic acids through transmetalation with BBr3, followed by hydrolysis .Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . This allows boronic acids to form reversible covalent bonds with 1,2-diols, which are found in carbohydrates .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent bonds with carbohydrates, specifically 1,2-diols . This property has been utilized in various chemical reactions, including Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and Palladium-catalyzed stereoselective Heck-type reaction .Physical And Chemical Properties Analysis
Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics, and are also considered bioisosteres of carboxylic acids .Scientific Research Applications
Sensing and Material Applications
Boronic acids, including (4-(N-Propylsulfamoyl)phenyl)boronic acid, play a crucial role in sensing and material science. They are utilized in the detection of carbohydrates and bioactive substances due to their ability to interact with cis-1,2- or 1,3-diol, forming five- or six-membered rings. This interaction is a cornerstone in the development of fluorescent sensors, allowing for the probing of various substances like carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. These sensors are characterized by changes in fluorescence intensity, shifts in excitation and emission wavelengths, variations in quantum yields, and water solubility. The chemistry of boronic acid is integral in understanding these processes, providing insights into the fluorescent properties and signal output mechanisms of these sensors, thus paving the way for the development of new fluorescent probes (Huang et al., 2012).
Catalysis
Beyond sensing, boronic acids serve as versatile reagents in catalytic processes. Their ability to form reversible covalent bonds with hydroxy groups is harnessed in boronic acid catalysis (BAC), enabling both electrophilic and nucleophilic modes of activation in a variety of organic reactions. This unique mechanism allows for the transformation of hydroxy functional groups into valuable products under mild conditions, streamlining synthesis processes and contributing to the development of new materials and therapeutics (Hall, 2019).
Biomedical Applications
Drug Delivery Systems
In the realm of biomedicine, boronic acids, including this compound, are gaining attention for their potential in drug delivery systems. The unique properties of boronic acids make them suitable for applications such as antitumor chemotherapy and boron neutron capture therapy (BNCT). Their ability to form stable and pH-sensitive conjugations with diethanolamine-installed polymeric carriers is leveraged to create supramolecular polymeric nanoparticles. These nanoparticles encapsulate boronic acid-containing drugs, enhancing their pharmacokinetics and ensuring on-target drug release. This approach has been validated in various studies, demonstrating the versatility and efficacy of boronic acid-based drug delivery systems in treating diseases (Kim, Suzuki, & Nagasaki, 2020).
Mechanism of Action
The mechanism of action of boronic acids is largely due to their ability to form reversible covalent bonds with carbohydrates . This allows them to interact with various biological membranes, including those of cells, viruses, bacteria, and fungi, through the membrane-constituting carbohydrate moieties .
Safety and Hazards
Future Directions
The unique chemistry of boronic acids has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . Future research directions include PBA-mediated targeting to sialic acid as a methodology relevant to tumor diagnosis and treatment . Other drug delivery systems, including those for siRNA and insulin, in which PBA has a unique role in physicochemical signal transduction, are also being explored .
properties
IUPAC Name |
[4-(propylsulfamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-6,11-13H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZCLGBIAGNAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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